molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B578070
CAS RN: 1248081-37-9
M. Wt: 226.195
InChI Key: SQSSOKYNTBRSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (TFMD) is an important organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a highly versatile compound, with a range of properties that make it a useful tool in research and development. In

Scientific Research Applications

Electrophilic Trifluoromethylating Agents

Compounds with trifluoromethyl groups are often used as powerful electrophilic trifluoromethylating agents in organic synthesis. They can be utilized to introduce trifluoromethyl groups into various substrates, enhancing their chemical properties .

Synthesis of α-Trifluoromethylstyrenes

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for preparing more complex fluorinated compounds due to their unique chemical reactivity and stability .

Pharmaceutical Formulations

Trifluoromethyl derivatives are used in pharmaceutical formulations. For example, certain salts of diazaspirodecanone derivatives have been used in pharmaceutical formulations .

properties

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSOKYNTBRSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Synthesis routes and methods I

Procedure details

1,4-cyclohexandione mono-ethylene ketal (1.5 g, 9.6 mmol) was dissolved in THF (35 ml), followed by sequential addition of trimethyl(trifluoromethyl)silane (2.8 ml, 19.2 mmol) and tetrabutylammonium fluoride (1.0M solution in THF, 20 ml, 20.0 mmol) at 0° C., and then the resulting mixture was stirred at room temperature for 2 hours. A saturated aqueous ammonium chloride solution (10 ml) was added to the resulting reaction liquid, and then, the resulting mixture was stirred for 10 minutes, followed by concentration under reduced pressure. Distilled water (10 ml) was added to the residue thus obtained, followed by extraction with MC (50 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (40% EtOAc/Hexanes), to obtain 2.1 g of yellow oil (97%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

At 0° C., 12.20 g (40.89 mmol) of trimethyl {[8-(trifluoromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy}silane (Example 5A) were dissolved in 164 ml of 1 molar tetrabutylammonium fluoride solution in tetrahydrofuran, and the mixture was stirred at room temperature for 3 hours. For work-up, about 600 ml of water were added to the reaction, and the target molecule was extracted with dichloromethane. The organic phase was washed repeatedly with water, dried over sodium sulphate and concentrated under reduced pressure. Drying gave 9.33 g (100% of theory) of the title compound as a brownish oil.
Name
trimethyl {[8-(trifluoromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy}silane
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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